4-Isocyanatobenzenesulfonamide

Overview

Description

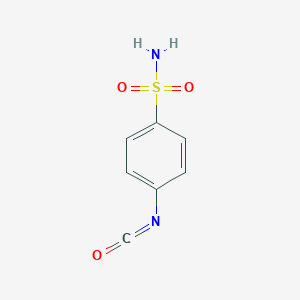

4-Isocyanatobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O3S It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with a sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with phosgene (COCl2) or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction can be represented as follows: [ \text{4-Aminobenzenesulfonamide} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents offer better handling and reduced risks compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the isocyanate group.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding amides or carbamates.

Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Reacts with the isocyanate group to form amides and carbon dioxide.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amides: Formed from the reaction with water.

Scientific Research Applications

4-Isocyanatobenzenesulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase, which is relevant in the treatment of diseases such as glaucoma and certain cancers.

Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.

Industry: Utilized in the production of polyurethanes and other polymeric materials with applications in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 4-Isocyanatobenzenesulfonamide primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic species such as amines, alcohols, and water. This reactivity underlies its use in the synthesis of ureas, carbamates, and amides. Additionally, its potential as an enzyme inhibitor, particularly for carbonic anhydrase, involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

4-Isocyanatobenzenesulfonamide can be compared with other similar compounds such as:

4-Isocyanatobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

4-Isocyanatobenzenesulfonic Acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

4-Isocyanatobenzenesulfonyl Urea: Similar structure but with a sulfonyl urea group instead of a sulfonamide group.

Biological Activity

4-Isocyanatobenzenesulfonamide (CAS Number: 21494023) is a compound that has garnered attention in medicinal chemistry, particularly for its biological activity related to carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes and pathologies, including cancer. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₆N₂O₃S

- Molecular Weight : 186.2 g/mol

The synthesis typically involves the reaction of 4-aminobenzenesulfonamide with phosgene or other isocyanate precursors, leading to the formation of the isocyanate functional group, which is critical for its biological activity .

Inhibition of Carbonic Anhydrases

One of the most significant biological activities of this compound is its role as an inhibitor of various isoforms of carbonic anhydrase, particularly hCA IX. This isoform is often overexpressed in tumor cells and is associated with tumor growth and metastasis due to its role in regulating intracellular pH and promoting cell survival under hypoxic conditions.

- Inhibition Potency : Research indicates that derivatives of this compound exhibit potent inhibitory effects against hCA IX, with Ki values as low as 0.91 nM for some compounds . This level of potency suggests a promising avenue for developing anticancer agents targeting hypoxic tumors.

The mechanism by which this compound inhibits carbonic anhydrases involves the formation of a covalent bond with the zinc ion at the active site of the enzyme. This interaction prevents the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby disrupting the pH regulation essential for tumor cell survival .

Case Studies and Experimental Findings

Several studies have evaluated the efficacy of this compound and its derivatives in preclinical models:

-

Study on hCA IX Inhibition :

- Objective : To assess the inhibitory effects on hCA IX.

- Methodology : Compounds were synthesized and tested in vitro against hCA IX.

- Results : Compounds derived from this compound showed significant inhibition, with implications for further development as anticancer agents targeting hypoxic tumors .

-

Theranostic Applications :

- Objective : To explore radiotheranostics using this compound derivatives.

- Methodology : Radiolabeled complexes were evaluated in tumor-bearing mice.

- Results : The study demonstrated effective targeting of CA IX in vivo, suggesting potential for both imaging and therapeutic applications in cancer treatment .

Data Summary

| Compound Name | Ki (nM) | Target Enzyme | Application Area |

|---|---|---|---|

| This compound | 0.91 | hCA IX | Anticancer therapy |

| Ureido derivatives | 126.2 | hCA I, II | Various diseases |

Properties

IUPAC Name |

4-isocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSAYSBNKDUNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614869 | |

| Record name | 4-Isocyanatobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773-42-8 | |

| Record name | 4-Isocyanatobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanatobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.